SSR180575 shows promise as a potential radioligand for imaging neuroinflammation using positron emission tomography (PET) []. Its high affinity and selectivity for TSPO, combined with its favorable pharmacokinetic properties, make it a suitable candidate for visualizing and quantifying TSPO expression in the brain, which is upregulated in activated microglia during neuroinflammation [].
Further research on SSR180575 could involve optimizing its radiolabeling procedures to improve radiochemical yields and specific activity []. Investigating its in vivo biodistribution, metabolism, and radiation dosimetry would be crucial for clinical translation []. Additionally, evaluating its diagnostic accuracy in different neuroinflammatory conditions and exploring its potential as a therapeutic target in neurodegenerative diseases could be promising areas of future investigation [].
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3